BenchChemオンラインストアへようこそ!

2-(pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic Acid

Conformational analysis Fragment-based drug discovery Ligand efficiency

2-(Pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic acid (CAS 811841-75-5) is a small-molecule cyclopropane-1-carboxylic acid derivative bearing a pyridin-3-ylmethylcarbamoyl substituent at the 2-position, with molecular formula C₁₁H₁₂N₂O₃ and a molecular weight of 220.22 g/mol. The compound possesses two undefined stereocenters on the cyclopropane ring, meaning commercial material is typically supplied as a mixture of stereoisomers unless otherwise specified.

Molecular Formula C11H12N2O3
Molecular Weight 220.228
CAS No. 811841-75-5
Cat. No. B2929853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic Acid
CAS811841-75-5
Molecular FormulaC11H12N2O3
Molecular Weight220.228
Structural Identifiers
SMILESC1C(C1C(=O)O)C(=O)NCC2=CN=CC=C2
InChIInChI=1S/C11H12N2O3/c14-10(8-4-9(8)11(15)16)13-6-7-2-1-3-12-5-7/h1-3,5,8-9H,4,6H2,(H,13,14)(H,15,16)
InChIKeyKLMDVNVCRDJGEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic Acid (CAS 811841-75-5): Procurement-Relevant Identity and Class Context


2-(Pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic acid (CAS 811841-75-5) is a small-molecule cyclopropane-1-carboxylic acid derivative bearing a pyridin-3-ylmethylcarbamoyl substituent at the 2-position, with molecular formula C₁₁H₁₂N₂O₃ and a molecular weight of 220.22 g/mol [1]. The compound possesses two undefined stereocenters on the cyclopropane ring, meaning commercial material is typically supplied as a mixture of stereoisomers unless otherwise specified [1]. It belongs to the broader class of pyridinylcyclopropanecarboxamide derivatives, a scaffold that has been independently validated as productive for fragment-based drug discovery against targets including human nicotinamide phosphoribosyltransferase (NAMPT), glycogen synthase kinase-3β (GSK-3β), and O-acetylserine sulfhydrylase (OASS-A) [2][3][4]. The compound is commercially available from multiple vendors at purities ranging from 95% to 98% .

Why In-Class Compounds Cannot Be Interchanged: Structural Determinants Differentiating 2-(Pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic Acid from Close Analogs


Although multiple pyridinylcyclopropanecarboxylic acid derivatives share the same molecular formula (C₁₁H₁₂N₂O₃) and are sometimes treated as interchangeable building blocks in procurement databases, three structural features critically differentiate 2-(pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic acid from its closest analogs: (i) the 1,2-disubstituted cyclopropane ring imposes rigid conformational constraint not present in the cyclohexane analog (CAS 309292-93-1) [1]; (ii) the 3-pyridyl regioisomer positions the nitrogen lone pair for distinct hydrogen-bonding geometry compared to the 4-pyridyl variant (CAS 866156-07-2) ; and (iii) the methylene spacer between the pyridine ring and the carbamoyl nitrogen introduces an additional rotational degree of freedom absent in directly aryl-attached scaffolds such as trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid [2]. These differences produce measurable variations in computed lipophilicity (XLogP3 = −0.4 for the target compound versus predicted higher logP for the cyclohexane and 4-pyridyl analogs), hydrogen-bonding capacity, and topological polar surface area, each of which can alter binding mode, solubility, and pharmacokinetic trajectory within a given target family [1]. Substituting any of these analogs without experimental verification therefore risks losing target engagement or introducing unanticipated ADME liabilities.

Quantitative Differentiation Evidence: 2-(Pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic Acid Versus Closest Comparators


Conformational Restraint: Cyclopropane Ring Versus Cyclohexane Analog—Reduced Molecular Weight and Enhanced Rigidity

The target compound incorporates a 1,2-disubstituted cyclopropane ring, whereas its closest carbocyclic analog, 2-(pyridin-3-ylmethylcarbamoyl)cyclohexane-1-carboxylic acid (CAS 309292-93-1), employs a six-membered cyclohexane ring. The cyclopropane confers a molecular weight reduction of ~42 Da (220.22 vs. ~262.3 g/mol for the cyclohexane analog, C₁₄H₁₈N₂O₃ versus C₁₁H₁₂N₂O₃) and eliminates the chair–boat conformational flexibility inherent to cyclohexane, producing a geometrically constrained scaffold with only two undefined stereocenters rather than the additional conformational isomers available to the cyclohexane system [1]. For fragment-based screening applications, this 42 Da mass reduction translates to a 19% lower molecular weight, which directly improves ligand efficiency metrics when normalized by heavy-atom count (16 vs. ~19 heavy atoms) [1].

Conformational analysis Fragment-based drug discovery Ligand efficiency

Regioisomeric Hydrogen-Bonding Geometry: 3-Pyridyl Versus 4-Pyridyl Attachment Determines Acceptor–Donor Vector Orientation

The target compound positions the pyridyl nitrogen at the 3-position (meta to the methylene attachment point), whereas the regioisomeric analog 2-{[(pyridin-4-yl)methyl]carbamoyl}cyclopropane-1-carboxylic acid (CAS 866156-07-2) places the nitrogen at the 4-position (para). This regiochemical difference alters the spatial vector of the nitrogen lone pair for hydrogen-bond acceptor interactions. Although both regioisomers share the identical molecular formula (C₁₁H₁₂N₂O₃) and molecular weight (220.22 g/mol), the 3-pyridyl isomer presents the nitrogen with a distinct angular geometry relative to the carbamoyl linker, affecting how the molecule orients within a protein binding pocket [1]. In the structurally related trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid fragment series, crystallographic evidence confirmed that the 3-pyridyl nitrogen engages in specific water-mediated hydrogen-bond networks with the NAMPT active site; the 4-pyridyl regioisomer would project this acceptor atom into a different region of chemical space [2].

Hydrogen bonding Regioisomerism Structure–activity relationships

Fragment-Like Physicochemical Profile: XLogP3, TPSA, and Rotatable Bond Count Position This Scaffold Within Rule-of-Three Space

The target compound exhibits computed physicochemical properties that place it firmly within fragment-like chemical space as defined by the Rule of Three (MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3, rotatable bonds ≤ 3). Specifically, it has XLogP3 = −0.4, topological polar surface area (TPSA) = 79.3 Ų, 2 hydrogen-bond donors, 4 hydrogen-bond acceptors, and 4 rotatable bonds [1]. By comparison, the cyclohexane analog (CAS 309292-93-1) exceeds the Rule-of-Three molecular weight guideline (MW ~262 g/mol) and introduces additional rotatable bonds via the saturated ring . The directly attached trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid scaffold (the validated NAMPT fragment), while also fragment-compliant, has a lower molecular weight (~163 g/mol) and reduced functional-group complexity, lacking the carboxamide hydrogen-bond donor/acceptor pair that the target compound provides through its methylene-linked carbamoyl moiety [2]. The target compound thus occupies an intermediate 'needle' position in fragment space: larger and more functionalized than the minimal pyridyl-cyclopropane fragment, yet still compliant with fragment screening criteria.

Fragment-based drug discovery Rule of Three Physicochemical profiling

Class-Level Scaffold Validation: Cyclopropane-1-Carboxylic Acid Motif Is a Productive Fragment Across Three Independent Target Families

Although no target-specific quantitative activity data are publicly available for CAS 811841-75-5 itself, the cyclopropane-1-carboxylic acid scaffold to which it belongs has been independently validated as a productive fragment starting point in three distinct target families. (1) NAMPT: The trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid fragment (a close structural relative lacking the methylene spacer) exhibited KD = 51 μM against human NAMPT by surface plasmon resonance; structure-based elaboration yielded compound 39 with NAMPT IC₅₀ = 0.0051 μM and A2780 cell IC₅₀ = 0.00049 μM, along with in vivo tumor xenograft efficacy [1]. (2) GSK-3β: Pyridinylcyclopropanecarboxamide derivatives designed and synthesized in a 2024 study demonstrated moderate-to-high inhibitory activity against GSK-3β in enzyme inhibition assays, with fluoro-amide analogs (compounds 17–20) showing favorable blood–brain barrier permeability predictions [2]. (3) OASS-A: trans-2-Substituted-cyclopropane-1-carboxylic acids were identified as the first non-natural small-molecule inhibitors of O-acetylserine sulfhydrylase (isoform A) from Haemophilus influenzae, with three compounds displaying Kd values in the low micromolar range, outperforming the most active synthetic pentapeptide benchmark [3]. The target compound shares core structural elements with each of these validated series, including the cyclopropane ring, the carboxylic acid functionality, and the pyridyl moiety.

NAMPT inhibition GSK-3β inhibition OASS-A inhibition Fragment elaboration

Commercial Purity Tiering and Vendor Differentiation: Available Grades from 95% to 98% With Pricing Transparency

The compound is commercially available from multiple vendors at distinct purity grades, enabling procurement decisions based on experimental tolerance. Leyan supplies the compound at 98% purity (Catalog No. 1644993) . MolCore offers NLT 97% purity under ISO-certified quality systems . Chemenu provides 95%+ purity (Catalog No. CM715563) . CymitQuimica lists minimum 95% purity at €906 for 5 g (Ref. 3D-FP169533) with the product supplied as a powder . AaronChem provides chemical identification and molecular weight confirmation (MW 220.2246) but does not publicly disclose pricing . The 3-percentage-point purity spread (95% to 98%) may be significant for applications requiring precise stoichiometric control, such as fragment soaking at high concentration or biophysical assay preparation where impurities at the 2–5% level could generate false-positive signals. In comparison, the 4-pyridyl regioisomer (CAS 866156-07-2) is available from MolCore at NLT 97% and from Chemenu at 95%+, while the cyclohexane analog (CAS 309292-93-1) is available from Leyan at 98% purity, indicating comparable purity tiering across the analog class .

Chemical procurement Purity specification Vendor comparison

Stereochemical Complexity: Two Undefined Stereocenters as an Advantage for Chiral Resolution and Stereospecific Screening

The target compound possesses two undefined stereocenters on the cyclopropane ring (C1 and C2 positions of the cyclopropane), as documented in PubChem, meaning the commercial racemic or diastereomeric mixture contains up to four stereoisomers (cis and trans enantiomeric pairs) [1]. By comparison, the cyclohexane analog (CAS 309292-93-1) has two stereocenters embedded within a conformationally mobile ring, generating additional conformational stereoisomerism that complicates chiral resolution . The 1-(pyridin-3-ylmethyl)cyclopropanecarboxylic acid analog (CAS 1517065-64-3) has no stereocenters, offering no opportunity for stereospecific differentiation . The constrained geometry of the cyclopropane ring in the target compound means that once the cis or trans relative configuration is resolved, the conformational space accessible to each enantiomer is sharply limited, potentially yielding cleaner structure–activity relationships upon enantiomeric separation. Giannetti et al. (2014) demonstrated for the related trans-2-(pyridin-3-yl)cyclopropanecarboxamide NAMPT series that stereochemistry is critical: only the trans configuration was productive for NAMPT binding, with the cis diastereomer showing no detectable activity [2].

Stereochemistry Chiral resolution Stereospecific binding

Procurement-Guiding Application Scenarios for 2-(Pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic Acid Based on Differentiated Evidence


Fragment-Based Lead Discovery Campaigns Targeting NAD⁺ Metabolism or Cysteine Biosynthesis Enzymes

This compound is most rationally procured as a fragment-library member for screening against NAMPT, OASS-A, or related enzymes where the cyclopropane-1-carboxylic acid scaffold has demonstrated validated, evolvable binding. The XLogP3 of −0.4 and TPSA of 79.3 Ų predict adequate aqueous solubility for fragment soaking at 1–10 mM concentrations, while the 3-pyridyl regioisomer provides a defined hydrogen-bond acceptor vector that crystallographic evidence from the NAMPT series has confirmed engages water-mediated active-site networks [1]. Procuring the 98% purity grade (Leyan) is recommended for SPR or X-ray crystallography to minimize false-positive signals from impurities . The two stereocenters offer the option to screen the racemic mixture initially, then follow up hits with chiral resolution for stereospecific SAR determination [2].

Structure-Based Elaboration of Cyclopropane-Containing Kinase Inhibitor Scaffolds

For medicinal chemistry programs targeting kinases such as GSK-3β, where pyridinylcyclopropanecarboxamide derivatives have shown moderate-to-high inhibitory activity, this compound serves as a functionalized intermediate that already contains the carboxylic acid handle necessary for further amide coupling or esterification [3]. The methylene spacer between the pyridine and the carbamoyl nitrogen provides a growth vector that is distinct from directly aryl-attached scaffolds, allowing exploration of chemical space inaccessible to the minimal trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid fragment [1]. Procurement of the 95%+ grade (Chemenu, CymitQuimica) is sufficient for initial synthetic diversification, with the option to re-procure at 98% for advanced leads .

Stereochemical Probe Library Construction via Chiral Chromatographic Resolution

Laboratories with preparative chiral SFC or HPLC capability may procure this compound in bulk (e.g., 5 g scale from CymitQuimica at €906) specifically to resolve the four stereoisomers arising from the two undefined cyclopropane stereocenters [2]. The rigid cyclopropane geometry ensures that each resolved stereoisomer occupies a sharply defined conformational space, generating a stereochemical probe set that can be screened in parallel against multiple targets to identify stereospecific binding preferences. This approach is not feasible with the non-stereogenic analog CAS 1517065-64-3 and is complicated by conformational isomerism in the cyclohexane analog CAS 309292-93-1 [2].

In Silico Screening Library Design Requiring 3-Pyridyl Hydrogen-Bond Acceptor Geometry

When constructing a virtual screening library that requires a pyridyl nitrogen positioned at the meta orientation relative to a carbamoyl linker for docking into targets with known preference for this geometry (e.g., targets where the NAMPT 4LVF/4LVD crystallographic pose serves as a pharmacophore template), this specific compound—rather than the 4-pyridyl regioisomer CAS 866156-07-2—should be selected for enumeration and scoring [1]. The computed physicochemical properties (MW 220.22, XLogP3 −0.4, 4 rotatable bonds) place it within tractable chemical space for de novo design tools, and its purchasability from multiple vendors eliminates the need for custom synthesis during the hit-to-lead transition [1].

Quote Request

Request a Quote for 2-(pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.